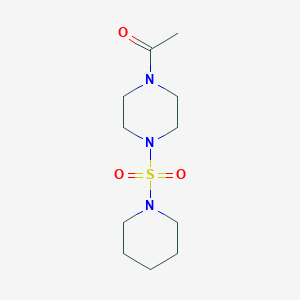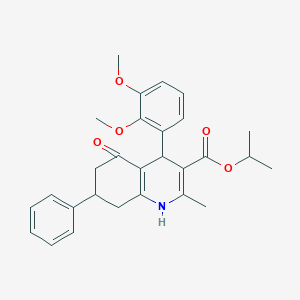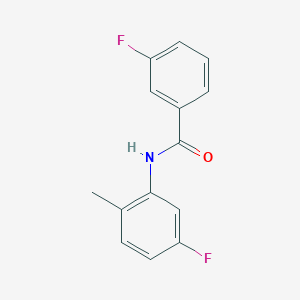
1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoquinoline alkaloids and is commonly known as CDMQ.
Mécanisme D'action
The exact mechanism of action of CDMQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. CDMQ has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its neuroprotective effect.
Biochemical and Physiological Effects:
CDMQ has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CDMQ also inhibits the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, CDMQ has been found to induce apoptosis in cancer cells and inhibit tumor growth. CDMQ also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CDMQ has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. CDMQ is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of CDMQ is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
CDMQ has shown great potential for use in various fields of research. Future studies could focus on exploring its potential applications in the treatment of neurodegenerative diseases, cancer, and inflammation. Additionally, the development of more efficient synthesis methods and the investigation of the structure-activity relationship of CDMQ could lead to the discovery of more potent analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CDMQ involves a multi-step process that includes the condensation of 2-chlorobenzaldehyde with 4-methoxyphenylacetonitrile to form 1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate to form the final product, 1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline. The hydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
CDMQ has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. CDMQ has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CDMQ has been found to have antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3.ClH/c1-27-17-10-8-15(9-11-17)21-12-16-13-22(28-2)23(29-3)14-19(16)24(26-21)18-6-4-5-7-20(18)25;/h4-14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLWPDUZUXLQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4949232.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)


![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)

![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)

![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)